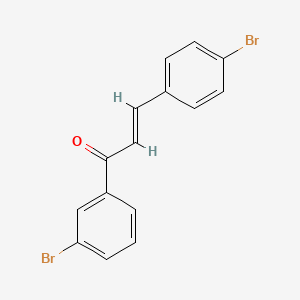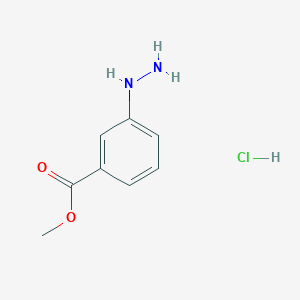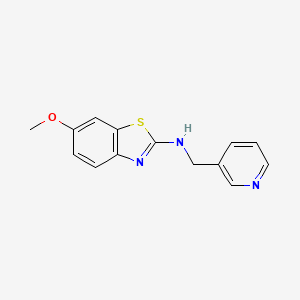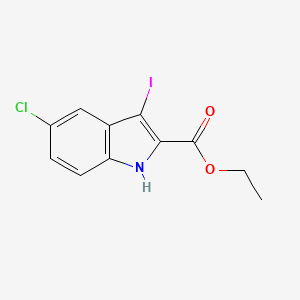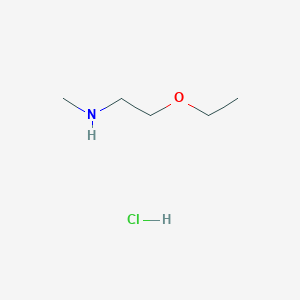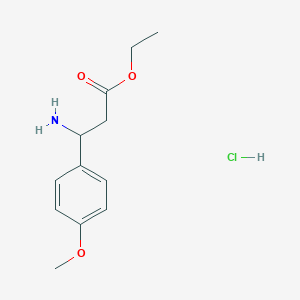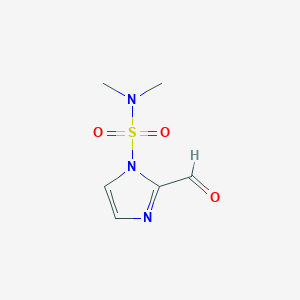
2-甲酰基-N,N-二甲基-1H-咪唑-1-磺酰胺
描述
2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is a chemical compound with the molecular formula C6H9N3O3S and a molecular weight of 203.22 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is 1S/C6H9N3O3S/c1-8(2)13(11,12)9-4-3-7-6(9)5-10/h3-5H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用
抗肿瘤活性
研究表明,2-甲酰基-N,N-二甲基-1H-咪唑-1-磺酰胺的衍生物对多种人类肿瘤细胞系表现出显着的细胞毒性作用。这包括源自非小细胞肺癌、结肠癌、中枢神经系统、黑色素瘤、卵巢癌、前列腺癌和乳腺癌等实体瘤的细胞,以及白血病和肾癌的细胞系。在咪唑结构中引入甲酰基和取代芳基可增强抗肿瘤活性 (Gadad, Karki, Rajurkar, & Bhongade, 1999).
生物活性与互变异构行为
磺酰胺衍生物的互变异构形式,类似于2-甲酰基-N,N-二甲基-1H-咪唑-1-磺酰胺,与它们的药理和生物活性直接相关。使用红外和核磁共振光谱方法进行的研究有助于识别这些分子的互变异构形式,这对于了解它们的生物学和药学特性至关重要 (Erturk, Gumus, Dikmen, & Alver, 2016).
在杀菌剂开发中的应用
化合物2-甲酰基-N,N-二甲基-1H-咪唑-1-磺酰胺已被确定为杀菌剂“cyazofamid”中的杂质。此类杂质的鉴定和表征对于评估农用化学品的功效和安全性至关重要,证明了该化合物在农业工业中质量控制和安全评估中的作用 (Kannoujia et al., 2023).
具有生物活性的衍生物的合成
研究表明,合成了各种咪唑磺酰胺衍生物,包括类似于2-甲酰基-N,N-二甲基-1H-咪唑-1-磺酰胺的衍生物,具有相当大的抗菌活性。这些衍生物已显示出对大肠杆菌和金黄色葡萄球菌等细菌的有效性,突出了它们在抗菌治疗中的潜力 (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).
安全和危害
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
2-formyl-N,N-dimethylimidazole-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3S/c1-8(2)13(11,12)9-4-3-7-6(9)5-10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGFMIGUZDDCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CN=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3108593.png)

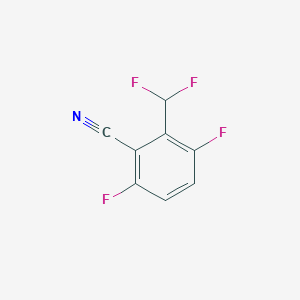
![N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3108606.png)
